molecular formula C52H64ClN11O8S2 B1193517 SNIPER(ABL)-38

SNIPER(ABL)-38

Cat. No.: B1193517
M. Wt: 1070.72
InChI Key: AEDCCZDEUGMQBZ-DNGMMYLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNIPER(ABL)-38 is a specific and nongenetic IAP-dependent protein eraser (SNIPER) which acts as a protein degradation inducer of oncogenic BCR-ABL protein.

Scientific Research Applications

The biological activity of SNIPER(ABL)-38 has been extensively studied through various in vitro assays. Key findings include:

  • Binding Affinity : this compound exhibits strong binding affinity to BCR-ABL, with IC50 values indicating effective inhibition at nanomolar concentrations.
  • Degradation Efficacy : In K562 cells (a human CML cell line), this compound induced significant degradation of BCR-ABL at concentrations as low as 30 nM, achieving maximum activity between 100 nM and 300 nM.
CompoundIC50 (nM)Degradation Max Activity (nM)Target Protein
This compound360100-300BCR-ABL
SNIPER(ABL)-062220-590100-300BCR-ABL
SNIPER(ABL)-39≥10100BCR-ABL

Chronic Myeloid Leukemia Treatment

In studies involving patient-derived CML cells, treatment with this compound resulted in marked reductions in BCR-ABL levels and inhibited downstream signaling pathways such as STAT5 phosphorylation. This suggests potential therapeutic efficacy in overcoming resistance to traditional tyrosine kinase inhibitors.

Comparison with Other SNIPERs

Comparative studies have highlighted that while other SNIPER compounds like SNIPER(ABL)-062 and SNIPER(ABL)-39 also target BCR-ABL, this compound demonstrated superior degradation rates and lower cytotoxicity in non-target cells. This indicates a more selective action, making it a promising candidate for clinical applications.

Research Findings

Recent research has focused on optimizing the structure of SNIPER compounds to enhance their efficacy and selectivity. Modifications to the IAP ligand component have been shown to significantly impact the degradation efficiency of BCR-ABL. For instance, conjugation strategies using polyethylene glycol linkers have been explored to improve solubility and bioavailability.

Key Research Highlights

  • Efficacy Against Resistant Strains : Research indicated that this compound retained activity against BCR-ABL variants resistant to standard therapies.
  • Synergistic Effects : Combination treatments with other chemotherapeutic agents demonstrated enhanced anti-cancer effects, suggesting potential for use in combination therapy regimens.

Properties

Molecular Formula

C52H64ClN11O8S2

Molecular Weight

1070.72

IUPAC Name

N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-(2-(2-(3-(2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidin-2-yl)thiazole-4-carbonyl)phenoxy)ethoxy)ethoxy)acetyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

InChI

InChI=1S/C52H64ClN11O8S2/c1-32-11-8-16-38(53)45(32)60-49(68)41-29-55-52(74-41)59-42-28-43(57-34(3)56-42)62-19-21-63(22-20-62)44(65)30-71-24-23-70-25-26-72-37-15-9-14-36(27-37)47(66)39-31-73-50(58-39)40-17-10-18-64(40)51(69)46(35-12-6-5-7-13-35)61-48(67)33(2)54-4/h8-9,11,14-16,27-29,31,33,35,40,46,54H,5-7,10,12-13,17-26,30H2,1-4H3,(H,60,68)(H,61,67)(H,55,56,57,59)/t33-,40-,46-/m0/s1

InChI Key

AEDCCZDEUGMQBZ-DNGMMYLASA-N

SMILES

O=C(C1=CN=C(NC2=NC(C)=NC(N3CCN(C(COCCOCCOC4=CC=CC(C(C5=CSC([C@H]6N(C([C@H](C7CCCCC7)NC([C@@H](NC)C)=O)=O)CCC6)=N5)=O)=C4)=O)CC3)=C2)S1)NC8=C(C)C=CC=C8Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SNIPER(ABL)-38

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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